4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

4-pyridin-2-ylpiperidin-4-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9;;/h1-3,6,11,13H,4-5,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSYDYGKBQCYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=N2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617109 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172734-32-6 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol Dihydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key technical data with practical insights into the utility of this heterocyclic compound.

Introduction: The Significance of the Pyridinyl-Piperidinol Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity in compound design, which is crucial for optimizing interactions with biological targets. When combined with a pyridine ring, as in the case of 4-(pyridin-2-yl)piperidin-4-ol, the resulting molecule possesses a unique combination of basicity, polarity, and aromaticity. This structural motif is of significant interest in the development of novel therapeutics, particularly for neurological disorders, due to its potential to interact with various receptors and enzymes in the central nervous system.[3][4]

The dihydrochloride salt form of this compound enhances its aqueous solubility and stability, making it more amenable to pharmaceutical formulation and biological testing. This guide will delve into the specific attributes of this promising chemical entity.

Physicochemical Properties

The fundamental chemical and physical properties of 4-(pyridin-2-yl)piperidin-4-ol and its dihydrochloride salt are summarized below. Data for the free base is more readily available, while the properties of the dihydrochloride salt are largely inferred from the base and general chemical principles.

| Property | 4-(Pyridin-2-yl)piperidin-4-ol (Free Base) | This compound (Salt) | Source(s) |

| Synonyms | 4-(2-Pyridyl)-4-hydroxypiperidine | 4-(2-Pyridyl)-4-hydroxypiperidine dihydrochloride | [3] |

| CAS Number | 50461-56-8 | Not explicitly assigned; derived from free base | [3] |

| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₆Cl₂N₂O | [3] |

| Molecular Weight | 178.23 g/mol | 251.15 g/mol | [3] |

| Appearance | White crystalline powder | Expected to be a white to off-white solid | [3] |

| Melting Point | Data not available for the free base. For the related 4-hydroxypiperidine, it is 86-90°C. For 4-(4-chlorophenyl)piperidin-4-ol, it is 137-140°C. | Expected to be higher than the free base due to its ionic nature. The related 4-hydroxypiperidine hydrochloride has a melting point of 155-157°C. | [5][6][7] |

| Solubility | Slightly soluble in chloroform and methanol. | Expected to be soluble in water and other polar protic solvents. | [5][8] |

| Storage Conditions | Store at 0-8°C | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [3] |

Synthesis and Characterization

The synthesis of 4-(pyridin-2-yl)piperidin-4-ol and its subsequent conversion to the dihydrochloride salt is a multi-step process that leverages established organic chemistry reactions.

Synthetic Pathway

A plausible and commonly employed synthetic route involves the nucleophilic addition of a pyridinyl organometallic reagent to a protected piperidin-4-one, followed by deprotection and salt formation.

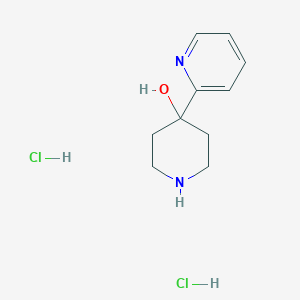

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-(pyridin-2-yl)piperidin-4-ol

-

To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming the Grignard reagent, 2-pyridylmagnesium bromide.

-

In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to 0°C.

-

Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain pure N-Boc-4-(pyridin-2-yl)piperidin-4-ol.

Step 2 & 3: Deprotection and Dihydrochloride Salt Formation

-

Dissolve the purified N-Boc-4-(pyridin-2-yl)piperidin-4-ol in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., a saturated solution of HCl in 1,4-dioxane or concentrated aqueous HCl) in excess.[9]

-

Stir the mixture at room temperature. The deprotection of the Boc group and the formation of the dihydrochloride salt will occur.[9]

-

The product will typically precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any non-ionic impurities, and dried under vacuum to yield this compound as a solid.

Spectroscopic Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and piperidine protons. The aromatic protons of the pyridine ring will appear in the downfield region (δ 7-9 ppm). The piperidine protons will be observed in the upfield region (δ 1.5-4.0 ppm). The presence of the hydrochloride salt will cause a downfield shift of the protons adjacent to the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons of the pyridine ring will resonate at lower field (δ 120-160 ppm), while the aliphatic carbons of the piperidine ring will be found at higher field (δ 20-70 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (m/z = 179.23 for [M+H]⁺) under electrospray ionization (ESI) conditions.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group and the N-H stretches of the protonated amines. Aromatic C-H and C=N stretching vibrations from the pyridine ring will also be present.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(pyridin-2-yl)piperidin-4-ol scaffold is a valuable building block in the design of new therapeutic agents. Its structural features suggest potential activity in several areas:

-

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. The pyridine ring can participate in hydrogen bonding and π-stacking interactions with biological targets. This class of compounds is explored for its potential as antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[1][4]

-

Enzyme Inhibition: The hydroxyl group can act as a hydrogen bond donor or acceptor, and the nitrogen atoms can serve as basic centers, making these molecules potential inhibitors for various enzymes, such as kinases or proteases.[4]

-

Receptor Modulation: Compounds containing the piperidine and pyridine rings have been investigated as modulators of various receptors, including opioid, dopamine, and serotonin receptors.[5]

Caption: Potential applications of the pyridinyl-piperidinol scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data from structurally related piperidine derivatives, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]

-

First Aid:

-

In case of inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

In case of skin contact: Wash with plenty of soap and water.[4]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[4]

Conclusion

This compound is a chemical compound with significant potential in the field of drug discovery and development. Its unique structural combination of a piperidine and a pyridine ring provides a versatile scaffold for the synthesis of novel bioactive molecules. The dihydrochloride salt form offers improved solubility and handling properties, making it an attractive starting point for further chemical exploration and biological evaluation. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

-

Chemsrc. 4-(4-Chlorophenyl)-4-piperidinol. Available at: [Link]

-

ChemBK. PIPERIDIN-4-OL. Available at: [Link]

-

ChemBK. piperidin-4-ol. Available at: [Link]

-

AHH Chemical. 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. Available at: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

-

Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. Available at: [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. Available at: [Link]

- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

-

PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Wikipedia. 4-Piperidone. Available at: [Link]

- Google Patents. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

-

European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Available at: [Link]

-

Manus Aktteva Biopharma LLP. 4-(4-Chlorophenyl)piperidin-4-ol (CAS No.: 39512-49-7). Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]

- 6. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7 | Chemsrc [chemsrc.com]

- 7. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [amp.chemicalbook.com]

- 8. CAS 5382-17-2: 4-Hydroxypiperidine hydrochloride [cymitquimica.com]

- 9. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride

This guide provides a comprehensive technical overview of 4-(Pyridin-2-yl)piperidin-4-ol and its dihydrochloride salt, a key heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application.

Introduction: A Privileged Scaffold in Drug Discovery

The 4-(Pyridin-2-yl)piperidin-4-ol moiety represents a confluence of two "privileged structures" in pharmacology: the piperidine ring and the pyridine ring. Piperidine derivatives are foundational components in numerous FDA-approved drugs, valued for their ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The pyridine ring, a bioisostere of a phenyl group, introduces a hydrogen bond acceptor and modulates electronic properties, often enhancing interactions with biological targets.

The title compound, particularly in its dihydrochloride salt form, serves as a versatile and highly valuable building block. Its tertiary alcohol functional group provides a strategic point for further chemical modification, while the basic nitrogen atoms of the piperidine and pyridine rings allow for the formation of salts, which significantly improves handling, stability, and aqueous solubility—critical attributes for both laboratory synthesis and pharmaceutical formulation.

This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its synthesis and role in the development of novel therapeutics.

Physicochemical & Structural Properties

The conversion of the free base, 4-(Pyridin-2-yl)piperidin-4-ol, into its dihydrochloride salt is a critical step for practical application. This transformation protonates the two basic nitrogen atoms, leading to predictable and advantageous changes in physical properties.

dot

Caption: Structure of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride.

A summary of the key properties for both the free base and its dihydrochloride salt is presented below.

| Property | 4-(Pyridin-2-yl)piperidin-4-ol (Free Base) | This compound | Rationale for Change |

| CAS Number | 50461-56-8[1] | Not explicitly assigned; derived from base. | Salt form of a registered base. |

| Molecular Formula | C₁₀H₁₄N₂O[1] | C₁₀H₁₆Cl₂N₂O | Addition of two HCl molecules. |

| Molecular Weight | 178.23 g/mol [1] | 251.16 g/mol | Addition of 2 x 36.46 g/mol . |

| Appearance | White crystalline powder[1] | White to off-white solid | Typical appearance for amine salts. |

| Solubility | Soluble in polar organic solvents. | High solubility in water and alcohols. | The ionic nature of the salt greatly increases polarity and aqueous solubility. |

| Storage | 0-8°C, under inert atmosphere[1] | Room temperature, in a dry, well-ventilated place. | Salt form is generally more stable and less hygroscopic than the free base amine. |

Synthesis and Purification Protocol

The synthesis of 4-(Pyridin-2-yl)piperidin-4-ol is most efficiently achieved via a nucleophilic addition of a 2-pyridyl organometallic reagent to a suitably N-protected piperidin-4-one. The subsequent deprotection and salt formation are standard, high-yielding procedures.

Causality of Experimental Choices:

-

N-Protection: The piperidine nitrogen must be protected (e.g., as a carbamate, Boc) to prevent it from acting as a base and quenching the highly reactive organometallic reagent. The Boc group is ideal as it is stable to the reaction conditions and easily removed with acid.

-

Organometallic Reagent: 2-Lithiopyridine, generated in situ from 2-bromopyridine and an organolithium reagent like n-BuLi, is a potent nucleophile required for efficient addition to the ketone carbonyl.

-

Salt Formation: Conversion to the dihydrochloride salt is achieved with hydrochloric acid. This step serves a dual purpose: it removes the Boc protecting group and simultaneously forms the stable, water-soluble salt, which often aids in purification by precipitation from a non-polar solvent.

Caption: A multi-technique workflow for analytical validation.

Key Analytical Techniques

-

¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation. Expected ¹H NMR signals include distinct aromatic protons for the pyridine ring, aliphatic protons for the piperidine ring (often showing complex splitting patterns), and the disappearance of the Boc group's t-butyl signal upon deprotection.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. The analysis will detect the molecular ion of the free base [M+H]⁺ at m/z 179.2, confirming the correct molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity. A reversed-phase method is standard for this class of polar compounds.

Example HPLC Protocol

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for reversed-phase separation of small molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic amines. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase HPLC. |

| Gradient | 5% to 95% B over 15 minutes | A gradient elution is necessary to elute the polar compound and any potential non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm and 260 nm | The pyridine ring provides strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | Standard volume for analytical runs. |

This method allows for the quantification of the main peak area relative to any impurities, establishing the purity profile of the synthesized batch.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material or scaffold. Its structure is frequently found in compounds targeting the central nervous system (CNS).

-

Scaffold for CNS Agents: The piperidine ring is a common feature in ligands for a wide range of neurological targets, including opioid, dopamine, and serotonin receptors. The pyridyl-piperidinol scaffold can be elaborated to create potent and selective modulators for these systems.

-

Intermediate for Enzyme Inhibitors: The hydroxyl group can be functionalized to introduce moieties that interact with the active sites of enzymes. For example, it can be used in the synthesis of kinase inhibitors or inhibitors of acetylcholinesterase, which is relevant for Alzheimer's disease research.

-

Fragment-Based Drug Discovery (FBDD): As a fragment, this compound combines key pharmacophoric features (H-bond donor/acceptor, aromatic ring, basic nitrogen) in a rigidified conformation, making it an excellent starting point for building more complex and potent drug candidates. Researchers utilize this compound in the development of novel therapeutic agents, particularly in neuropharmacology and medicinal chemistry, due to its ability to interact with specific biological targets. [1]

Safety and Handling

While a specific safety data sheet (SDS) for the dihydrochloride is not widely available, a hazard assessment can be made based on structurally related piperidine derivatives. [2][3][4][5]

-

Hazard Classification: Likely to be classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system. [2]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory. When handling the solid powder, a dust mask or work in a ventilated hood is recommended to avoid inhalation. [2]* Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air.

-

This information is intended as a guide and should be supplemented by a thorough risk assessment before any laboratory work is undertaken.

References

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

- Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.

-

2BScientific. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Available at: [Link]

-

ChemBK. piperidin-4-ol. Available at: [Link]

-

Chemsrc. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. Available at: [Link]

-

Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. Available at: [Link]

-

Xi'an Kono Chem Co.,Ltd. 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. Available at: [Link]

-

ChemBK. PIPERIDIN-4-OL. Available at: [Link]

-

PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its potential success. It is a pivotal physicochemical property that profoundly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile is not merely an academic exercise but a critical-path activity that informs formulation strategies, predicts in vivo behavior, and mitigates late-stage development failures. This guide provides an in-depth technical overview of the solubility of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride, a heterocyclic compound of interest, structured to empower the scientific community with both foundational knowledge and actionable experimental protocols.

Physicochemical Profile of this compound

4-(Pyridin-2-yl)piperidin-4-ol is a piperidine derivative, a class of compounds frequently encountered in medicinal chemistry due to their versatile biological activities.[1][2] The presence of both a pyridine ring and a piperidinol moiety imparts a unique combination of polarity, hydrogen bonding capability, and potential for ionization. The dihydrochloride salt form is a strategic modification aimed at significantly enhancing the aqueous solubility of the parent molecule.

Structural Features Influencing Solubility:

-

Piperidine Ring: A saturated heterocycle that can act as a hydrogen bond acceptor.

-

Pyridine Ring: An aromatic heterocycle with a basic nitrogen atom that can be protonated.

-

Hydroxyl Group (-OH): A polar functional group capable of both donating and accepting hydrogen bonds, contributing to aqueous solubility.

-

Dihydrochloride Salt: The protonation of the basic nitrogen atoms on both the pyridine and piperidine rings with hydrochloric acid results in a salt that is generally much more soluble in water than the free base.

The interplay of these structural features suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.

Illustrative Solubility Data

While specific experimental solubility data for this compound is not publicly available, the following table provides an illustrative example of how such data would be presented. These values are hypothetical and should be experimentally determined.

| Solvent System | Temperature (°C) | Method | Illustrative Solubility (mg/mL) |

| Deionized Water | 25 | Thermodynamic | > 50 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Thermodynamic | > 50 |

| 0.1 N HCl (pH 1.2) | 25 | Thermodynamic | > 100 |

| Simulated Gastric Fluid (SGF) | 37 | Thermodynamic | > 100 |

| Simulated Intestinal Fluid (FaSSIF) | 37 | Thermodynamic | 25-50 |

| Ethanol | 25 | Thermodynamic | 10-20 |

| Propylene Glycol | 25 | Thermodynamic | 5-15 |

| DMSO | 25 | Thermodynamic | > 100 |

Note: This data is for illustrative purposes only. Actual solubility must be determined experimentally.

Experimental Determination of Solubility: Protocols and Methodologies

The determination of solubility can be broadly categorized into two types of assays: kinetic and thermodynamic. Kinetic solubility is often employed in early-stage drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development and formulation.[3][4]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[5]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Protocol:

-

Preparation:

-

Accurately weigh approximately 2-5 mg of this compound into a glass vial.

-

Add a precise volume (e.g., 1 mL) of the desired solvent system (e.g., deionized water, PBS pH 7.4).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set at a consistent temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After incubation, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

-

Carefully aspirate the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining undissolved compound.

-

-

Quantification:

-

Prepare a series of calibration standards of the test compound in the same solvent system.

-

Analyze the filtered supernatant and calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve.

-

Self-Validating System:

-

Visual Inspection: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

-

Time to Equilibrium: To ensure true equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Reproducibility: The assay should be performed in at least duplicate to ensure the precision of the results.

Diagram of Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Method)

This method is used for rapid assessment of solubility and is well-suited for early drug discovery where large numbers of compounds are screened.[4][8][9]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored as an indication of the compound's solubility limit under these non-equilibrium conditions.

Detailed Protocol (Nephelometric Method):

-

Preparation:

-

Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

-

-

Precipitation Induction:

-

Add a fixed volume of the aqueous buffer (e.g., PBS pH 7.4) to each well containing the DMSO solutions. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.

-

-

Incubation:

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).

-

-

Detection:

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to the blank.

-

Self-Validating System:

-

Positive and Negative Controls: Include compounds with known high and low solubility to validate the assay performance.

-

DMSO Concentration: The final DMSO concentration should be consistent across all wells and kept to a minimum.

-

Instrument Calibration: The nephelometer should be properly calibrated according to the manufacturer's instructions.

Diagram of Kinetic Solubility Logical Relationship

Caption: Logical Path for Kinetic Solubility Outcome.

Factors Influencing the Solubility of this compound

-

pH: As a dihydrochloride salt of a compound with two basic nitrogen atoms, the solubility is expected to be highest at low pH where the molecule is fully protonated and highly ionized. As the pH increases towards the pKa of the basic centers, the free base will begin to form, which is expected to be significantly less soluble, potentially leading to precipitation.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control the temperature during solubility experiments.

-

Solvent Composition: The presence of co-solvents (e.g., ethanol, propylene glycol) or excipients can significantly alter the solubility of the compound. These effects should be systematically evaluated during pre-formulation studies.

-

Ionic Strength: The ionic strength of the medium, particularly in buffered solutions, can influence solubility due to the common ion effect or changes in the activity of the solute.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. The provided protocols for thermodynamic and kinetic solubility assays offer robust and reliable methods for generating critical data to support drug development programs. Given the structural characteristics of this compound, a thorough investigation of its pH-solubility profile is strongly recommended. The insights gained from these studies will be invaluable for the successful formulation and advancement of this promising pharmaceutical candidate.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Drug Discovery Today, 5(12), 546-554. Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

ChemBK. piperidin-4-ol. Available from: [Link]

-

International Journal of Molecular Sciences. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

National Center for Biotechnology Information. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

-

Chemsrc. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. Available from: [Link]

-

ChemBK. 4-Hydroxy Piperidine. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

An In-depth Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details the molecular structure, synthesis, analytical characterization, and potential pharmacological applications of this compound, offering a valuable resource for scientists engaged in the discovery of novel therapeutics.

Introduction: The Significance of the Pyridinyl-Piperidinol Scaffold

The 4-(Pyridin-2-yl)piperidin-4-ol moiety represents a privileged scaffold in medicinal chemistry. The fusion of a pyridine ring, a key element in numerous biologically active molecules, with a piperidin-4-ol core creates a three-dimensional structure with diverse opportunities for molecular interactions. Piperidine derivatives are integral components of many approved drugs, valued for their ability to confer desirable pharmacokinetic properties and engage with a wide array of biological targets[1][2]. The incorporation of a hydroxyl group at the 4-position of the piperidine ring introduces a critical hydrogen bond donor and acceptor, further enhancing the potential for specific and high-affinity binding to protein targets.

This guide will focus on the dihydrochloride salt of 4-(Pyridin-2-yl)piperidin-4-ol, a form often favored for its improved solubility and stability, rendering it more amenable to pharmaceutical development and biological testing.

Molecular Structure and Physicochemical Properties

The core structure of 4-(Pyridin-2-yl)piperidin-4-ol consists of a piperidine ring substituted at the 4-position with both a hydroxyl group and a pyridine-2-yl group. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms: one in the piperidine ring and one in the pyridine ring.

Below is a table summarizing the key physicochemical properties of the free base and the estimated properties of the dihydrochloride salt.

| Property | 4-(Pyridin-2-yl)piperidin-4-ol (Free Base) | This compound (Estimated) |

| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₆Cl₂N₂O |

| Molecular Weight | 178.23 g/mol | ~251.16 g/mol [3] |

| CAS Number | 50461-56-8 | Not definitively available |

| Appearance | White to off-white solid | Expected to be a crystalline solid |

| Solubility | Soluble in polar organic solvents | Expected to be soluble in water and polar protic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with readily available starting materials. The general strategy involves the synthesis of the piperidin-4-ol core followed by the introduction of the pyridin-2-yl group and subsequent formation of the dihydrochloride salt. A plausible and efficient synthetic route is outlined below.

Synthetic Workflow

Sources

- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride. As a complex heterocyclic molecule incorporating both pyridine and piperidine moieties, this compound necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions when working with this and structurally related compounds.

Compound Profile and Inferred Physicochemical Properties

This compound is a heterocyclic compound often used as an intermediate in the synthesis of more complex molecules in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a piperidine ring, a hydroxyl group, and a pyridine ring, suggests it serves as a versatile scaffold.[1][2] The dihydrochloride salt form generally confers increased water solubility and stability as a crystalline solid compared to the free base.[3]

While specific experimental data for this exact compound is not widely published, its properties can be inferred from its constituent parts and related analogs.

| Property | Inferred Value / Description | Rationale & References |

| Appearance | White to off-white crystalline solid. | Based on common properties of similar hydrochloride salts and piperidine derivatives.[3][4] |

| Solubility | Likely soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form significantly increases polarity and water solubility.[3][4] |

| Stability | Stable under standard laboratory conditions. Should be stored in a dry environment as it may be sensitive to moisture. | General stability is expected, but hydrochloride salts can be hygroscopic.[3] |

| Reactivity | Incompatible with strong oxidizing agents and strong bases. Contact with strong bases will neutralize the hydrochloride salt and liberate the free base. | Standard reactivity for amine salts and alcohols.[5][6] |

Hazard Identification and GHS Classification (Inferred)

GHS Pictograms:

Signal Word: Danger

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[9] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[10] |

This classification is advisory and should be confirmed by a qualified safety professional. It is derived from the hazard profiles of structurally related compounds.[11]

Core Safety Directives: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive when handling this compound is the strict avoidance of all personal contact.[8] This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

The causality for mandating robust engineering controls is the compound's inferred toxicity and corrosivity, particularly the risk of generating airborne dust or aerosols.

-

Primary Handling: All weighing and reconstitution operations must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[12][13]

-

Ventilation: The laboratory must be equipped with general ventilation systems that ensure a minimum of 10-12 air changes per hour. Ensure that eyewash stations and safety showers are readily accessible and located near the workstation.[6]

-

Static Discharge: For handling larger quantities of the powder, equipment should be bonded and grounded to prevent the buildup of electrostatic charge, which can cause dust to become airborne.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

PPE is selected to provide a complete barrier against dermal, ocular, and respiratory exposure.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves, inspected prior to use. For extended contact, consider double-gloving. | Protects against dermal absorption, which is an expected route of toxicity.[5][9] |

| Eye/Face Protection | Chemical safety goggles with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash risk.[5][6] | Prevents contact with the corrosive solid, which can cause severe eye damage.[5] |

| Skin and Body Protection | A flame-retardant lab coat. For significant handling operations, a chemically resistant apron or suit may be required. | Protects against skin contact, which can cause chemical burns and systemic toxicity. |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If a hood is not available or in case of a spill, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5] | Prevents inhalation of the irritant and potentially toxic dust.[10] |

Standard Operating Procedures: From Receipt to Disposal

A self-validating protocol ensures that safety checks are integrated at every stage of the compound's lifecycle in the lab.

Workflow for Safe Handling

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol:

-

Pre-Handling Verification: Before opening the container, verify the chemical identity against the Safety Data Sheet (SDS) from the supplier. Conduct a pre-use risk assessment to review potential hazards and confirm all safety equipment is functional.

-

Work Area Preparation: Ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items. Prepare all necessary equipment (spatulas, weigh boats, solvent, vortexer) and waste containers inside the hood.

-

Handling the Solid:

-

Don all required PPE (gloves, goggles, lab coat).

-

Carefully open the container inside the fume hood to avoid generating dust.

-

Use a dedicated spatula to transfer the desired amount of solid to a weigh boat. Avoid scooping actions that could create airborne particles.

-

Close the primary container tightly immediately after use.

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored locked up, away from incompatible materials such as strong oxidizing agents and bases.[5][8]

-

Hygiene: After handling, wash hands and forearms thoroughly with soap and water.[5] Do not eat, drink, or smoke in the laboratory.[8] Contaminated clothing should be removed immediately and laundered before reuse.[8]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

Emergency Response Decision Tree

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 5382-17-2: 4-Hydroxypiperidine hydrochloride [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. mu.edu.sa [mu.edu.sa]

- 12. fishersci.com [fishersci.com]

- 13. peptide.com [peptide.com]

Introduction: The Pyridinyl-Piperidinol Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyridinyl-Piperidinol Compounds

The confluence of a pyridine ring and a piperidinol moiety creates a privileged heterocyclic scaffold with remarkable versatility in medicinal chemistry. Pyridine, a bioisostere of a phenyl ring, offers a key advantage through its nitrogen atom, which can act as a hydrogen bond acceptor and improve aqueous solubility, significantly influencing a compound's pharmacokinetic profile.[1][2] The piperidine ring system is one of the most prevalent structural subunits in natural products and FDA-approved drugs, providing a three-dimensional framework that can be readily functionalized to optimize spatial interactions with biological targets.[3][4][5][6]

The combination, a pyridinyl-piperidinol core, is found in a wide array of biologically active agents targeting diverse pathologies. These include modulators of opioid receptors for pain management[7], novel anti-tuberculosis agents[8][9][10], non-nucleoside HIV reverse transcriptase inhibitors[11], and inhibitors of protein-protein interactions in oncology.[12] This guide provides an in-depth exploration of the discovery, rational design, synthesis, and biological evaluation of this critical compound class, aimed at researchers and professionals in the field of drug development.

Part I: Discovery Strategies and Rational Design

The initiation of a drug discovery program for novel pyridinyl-piperidinol compounds hinges on a robust discovery and design strategy. This phase moves from broad screening to focused, hypothesis-driven design.

1.1 Target Identification and Validation The first crucial step is identifying a biological target (e.g., enzyme, receptor, ion channel) implicated in a disease pathway. The pyridinyl-piperidinol scaffold is particularly adept at interacting with targets that possess well-defined hydrophobic and hydrogen-bonding pockets. For instance, molecular docking studies have shown that the protonated piperidine nitrogen can form critical ionic interactions with aspartate residues in receptors like the NOP receptor.[7]

1.2 High-Throughput Screening (HTS) and Library-Based Discovery Initial hits are often identified by screening large, diverse compound libraries against the validated target. The discovery of a piperidinol hit with anti-tuberculosis activity from a commercially available library exemplifies this approach.[8] Such hits serve as a starting point for extensive optimization.

1.3 Structure-Activity Relationship (SAR) Guided Design Once an initial hit is identified, a systematic SAR campaign is launched. This involves synthesizing a library of analogues to probe how structural modifications impact biological activity. Key areas for modification on the pyridinyl-piperidinol scaffold include:

-

Substitution on the Pyridine Ring: Altering the position and electronic nature of substituents on the pyridine ring can drastically affect target binding affinity and selectivity.[13]

-

Substitution on the Piperidinol Ring: Modifications at the nitrogen or other positions of the piperidinol ring influence polarity, metabolic stability, and interaction with the target.

-

Stereochemistry: The hydroxyl-bearing carbon on the piperidinol ring is a chiral center. The stereochemistry at this position is often critical for biological activity, necessitating stereoselective synthetic methods.

The following logical workflow illustrates the iterative cycle of design, synthesis, and testing that underpins a successful discovery program.

Caption: Iterative drug discovery cycle for novel compounds.

Part II: Synthetic Chemistry and Methodologies

The synthesis of pyridinyl-piperidinol derivatives requires versatile and robust chemical strategies. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

2.1 Core Synthetic Strategies The construction of the pyridinyl-piperidinol core can be approached in several ways. The most common involve the coupling of a pre-functionalized pyridine with a piperidine-based fragment.

-

Nucleophilic Addition to Piperidones: A primary method involves the addition of a pyridinyl organometallic reagent (e.g., pyridinyl lithium or a Grignard reagent) to a suitably protected N-substituted-4-piperidone. This directly forms the tertiary alcohol of the piperidinol core. The causality here is the high nucleophilicity of the organometallic carbon and the electrophilicity of the piperidone carbonyl carbon.

-

Hydrogenation of Pyridines: Substituted piperidines can be synthesized via the hydrogenation of corresponding pyridine precursors.[3] This method is robust but may require harsh conditions (high pressure, temperature) and specific catalysts (e.g., Palladium, Rhodium, Ruthenium) to achieve high yields and desired stereoselectivity.[3][14]

-

Epoxide Ring-Opening: Another effective strategy involves the ring-opening of a terminal epoxide with a pre-formed piperidinol. This method, as demonstrated in the synthesis of anti-tuberculosis agents, allows for the introduction of diverse side chains.[8]

Table 1: Comparison of Key Synthetic Routes

| Synthetic Strategy | Key Reagents | Advantages | Disadvantages | Causality/Rationale |

|---|---|---|---|---|

| Grignard/Organolithium Addition | Pyridyl Halide, Mg or n-BuLi, 4-Piperidone | Convergent, direct formation of C-C bond and tertiary alcohol. | Sensitive to moisture and air; requires protection of acidic protons. | The strong nucleophilic character of the organometallic species drives the addition to the electrophilic carbonyl. |

| Catalytic Hydrogenation | Substituted Pyridine, H₂, Metal Catalyst (Pd, Pt, Rh) | High atom economy, well-established. | Often requires high pressure/temperature; may lead to over-reduction or side reactions. | The metal catalyst surface adsorbs both hydrogen and the pyridine ring, facilitating the addition of hydrogen atoms across the double bonds. |

| Epoxide Ring-Opening | Piperidinol, Epoxide, Base | Modular, allows for diverse side-chain installation. | Can have regioselectivity issues with unsymmetrical epoxides. | The piperidinol nitrogen acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. |

2.2 Detailed Experimental Protocol: Synthesis of a 4-(Pyridin-4-yl)piperidin-4-ol Derivative via Grignard Reaction

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended before moving to the next stage.

Objective: To synthesize 1-benzyl-4-(pyridin-4-yl)piperidin-4-ol.

Materials:

-

4-Bromopyridine hydrochloride

-

Magnesium turnings

-

Iodine (one crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

1-Benzyl-4-piperidone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Free Base (Validation: pH check): Dissolve 4-bromopyridine hydrochloride in water and basify with 2M NaOH until pH > 10. Extract the free base into diethyl ether, dry over Na₂SO₄, and concentrate under reduced pressure. Causality: The Grignard reagent is incompatible with acidic protons; the hydrochloride must be neutralized.

-

Grignard Reagent Formation (Validation: Visual check): Flame-dry a three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). Add magnesium turnings and a crystal of iodine. Add a solution of 4-bromopyridine (free base) in anhydrous THF dropwise. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Maintain reflux for 1 hour after addition is complete. Causality: Iodine activates the magnesium surface. The exothermic reaction indicates the formation of the pyridinylmagnesium bromide.

-

Addition to Piperidone (Validation: TLC): Cool the Grignard solution to 0 °C. Add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting piperidone is consumed (approx. 2-3 hours). Causality: The nucleophilic Grignard reagent attacks the electrophilic carbonyl of the piperidone.

-

Quenching and Work-up (Validation: Phase separation): Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This will form a white precipitate. Causality: NH₄Cl is a mild acid that protonates the alkoxide and neutralizes any remaining Grignard reagent without causing harsh side reactions.

-

Extraction and Purification (Validation: Purity analysis): Dilute the mixture with ethyl acetate and filter off the magnesium salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

-

Characterization (Validation: Structural confirmation): Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][8]

Part III: Analytical Characterization & Biological Evaluation

Rigorous characterization and a well-designed biological evaluation cascade are essential to validate the synthesis and establish the therapeutic potential of novel compounds.

3.1 Analytical Characterization The identity, purity, and stability of each synthesized compound must be unequivocally established.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, atom connectivity, and stereochemistry.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[8][16]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A purity level of >95% is typically required for biological testing.[15][17]

3.2 Biological Evaluation Cascade A tiered approach is used to evaluate the biological activity of the synthesized compounds, progressing from high-throughput primary assays to more complex in vivo models.

Caption: Tiered biological screening cascade for drug candidates.

3.3 Detailed Protocol: In Vitro Cytotoxicity MTT Assay

This protocol determines the concentration at which a compound exerts half of its maximal inhibitory effect (IC₅₀) on cell proliferation, a key metric for anticancer agents.[18]

Objective: To assess the antiproliferative activity of novel pyridinyl-piperidinol compounds against a human cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Synthesized pyridinyl-piperidinol compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

Procedure:

-

Cell Seeding (Validation: Cell confluence): Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This ensures cells are in a logarithmic growth phase for the experiment.

-

Compound Treatment (Validation: Serial dilution accuracy): Prepare serial dilutions of the test compounds in culture media. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (media with DMSO) and positive control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition (Validation: Color change): Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate. Causality: The amount of formazan produced is directly proportional to the number of living cells.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition (Validation: Spectrophotometer calibration): Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical SAR Data for Pyridinyl-Piperidinol Analogs (Anti-Proliferative Activity)

| Compound ID | R¹ (Pyridine Substitution) | R² (Piperidine N-Substituent) | IC₅₀ against MCF-7 (µM)[18] |

| 1a (Hit) | H | Benzyl | 15.2 |

| 1b | 2-Fluoro | Benzyl | 8.5 |

| 1c | 2-Methoxy | Benzyl | 25.1 |

| 1d | H | Methyl | > 50 |

| 1e | 2-Fluoro | Cyclopropylmethyl | 2.1 |

| 1f | 2-Fluoro | H | 45.8 |

This is representative data. Actual results will vary. SAR Interpretation: The hypothetical data suggests that a 2-fluoro substitution on the pyridine ring enhances potency (1b vs 1a). A bulky, electron-donating methoxy group is detrimental (1c). The N-substituent on the piperidine is crucial for activity, with a small lipophilic group like cyclopropylmethyl being optimal (1e), while N-demethylation or removal of the substituent leads to a significant loss of activity (1d, 1f). This guides the next round of synthesis.

Conclusion

The pyridinyl-piperidinol scaffold remains a highly productive framework in the quest for novel therapeutics. Its synthetic tractability and versatile pharmacophoric features allow for extensive chemical exploration and optimization. A successful discovery program relies on the logical integration of rational design, robust synthetic methodologies, and a systematic biological evaluation cascade. By understanding the causality behind experimental choices—from the activation of a Grignard reagent to the metabolic conversion of MTT—researchers can more efficiently navigate the complex path from initial hit to viable drug candidate.

References

- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Benchchem.

- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.Bioorganic & Medicinal Chemistry.

- Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors.ChemMedChem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction.ACS Medicinal Chemistry Letters.

- Research progress on piperidine-containing compounds as agrochemicals.Journal of Pesticide Science.

- Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors.Semantic Scholar.

- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.MDPI.

- The Role of Pyridine Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.

- Structure activity relationship.

- Structure–activity relationship of piperidine derivatives with...

- In-Depth Technical Guide on the Biological Activity of Pyridine-Containing Diols.Benchchem.

- Synthesis and studies of the biological activity of novel pyrimido fused acridine deriv

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived

- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

- Piperidine synthesis.Organic Chemistry Portal.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.Frontiers in Chemistry.

- Piperidine nucleus in the field of drug discovery.

- SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f).

- Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives.Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Synthesis and anticancer activity evaluation of a series of[3][7][8]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry.

- Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities.Journal of the Mexican Chemical Society.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.PubMed.

- Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity.PubMed.

- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv

- Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.Semantic Scholar.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.Acta Poloniae Pharmaceutica.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Piperidine synthesis [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. | Semantic Scholar [semanticscholar.org]

- 17. ptfarm.pl [ptfarm.pl]

- 18. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-(pyridin-2-yl)piperidin-4-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 4-(pyridin-2-yl)piperidin-4-ol scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique three-dimensional architecture, featuring a basic piperidine nitrogen, a hydrogen bond donor/acceptor in the tertiary alcohol, and an aromatic pyridine ring, provides a versatile framework for molecular recognition at various biological targets. This guide delves into the critical structure-activity relationships (SAR) of this scaffold, offering insights into the rational design of potent and selective modulators for a range of disease indications, from cancer to neurological disorders.

The Strategic Importance of the 4-(pyridin-2-yl)piperidin-4-ol Core

The inherent properties of the 4-(pyridin-2-yl)piperidin-4-ol core contribute significantly to its prevalence in drug discovery. The piperidine ring, a common constituent in many FDA-approved drugs, often enhances aqueous solubility and metabolic stability. The tertiary alcohol at the 4-position can engage in crucial hydrogen bonding interactions within a receptor's binding pocket. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's overall electronic properties and pKa. The position of the nitrogen atom within the pyridine ring is a key determinant of biological activity, with the 2-pyridyl isomer often exhibiting distinct pharmacological profiles compared to its 3- and 4-pyridyl counterparts.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 4-(pyridin-2-yl)piperidin-4-ol analogs typically commences with the addition of a 2-pyridyl organometallic reagent to a protected 4-piperidone derivative. A common and efficient approach involves the use of 2-lithiopyridine, generated in situ from 2-bromopyridine and a strong base like n-butyllithium, which then reacts with N-protected 4-piperidones (e.g., N-Boc-4-piperidone). Subsequent deprotection of the piperidine nitrogen affords the core scaffold, which can then be further functionalized.

Experimental Protocol: Synthesis of the Core Scaffold

A representative synthetic protocol for the parent 4-(pyridin-2-yl)piperidin-4-ol is as follows:

-

Lithiation of 2-Bromopyridine: To a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

-

Addition to N-Boc-4-piperidone: To the solution of 2-lithiopyridine, add a solution of N-Boc-4-piperidone (1.2 eq) in anhydrous diethyl ether dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of the Intermediate: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-hydroxy-4-(pyridin-2-yl)piperidine.

-

Deprotection: Dissolve the purified intermediate in a solution of hydrochloric acid in 1,4-dioxane (4 M) and stir at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of 4-(pyridin-2-yl)piperidin-4-ol. The free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate.

Deconstructing the Structure-Activity Relationship

The pharmacological activity of 4-(pyridin-2-yl)piperidin-4-ol analogs can be systematically modulated by structural modifications at three key positions: the piperidine nitrogen (N1), the pyridine ring, and the 4-hydroxyl group.

The Piperidine Nitrogen (N1): A Gateway to Diverse Biological Targets

The secondary amine of the piperidine ring serves as a crucial handle for introducing a wide variety of substituents, profoundly influencing the compound's potency, selectivity, and pharmacokinetic properties.

-

Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, can modulate lipophilicity and basicity, which may be beneficial for brain penetration in CNS-targeted therapies.

-

Aryl and Heteroaryl Groups: Substitution with aryl or heteroaryl moieties can lead to potent interactions with specific receptor subpockets. For instance, in the context of kinase inhibitors, N-aryl substitution can be critical for occupying the ATP-binding site.

-

Bulky and Extended Chains: The incorporation of larger and more complex side chains at the N1 position has been a successful strategy for targeting G-protein coupled receptors (GPCRs). These extended groups can reach into deeper pockets of the receptor, leading to high-affinity binding.

| N1-Substituent | General Effect on Activity | Potential Targets |

| Hydrogen | Baseline activity, often serves as a synthetic precursor. | Broad |

| Small Alkyl (e.g., Methyl) | Increased lipophilicity, potential for improved CNS penetration. | CNS receptors, Kinases |

| Benzyl | Increased steric bulk and potential for pi-stacking interactions. | Kinases, GPCRs |

| Substituted Phenyl | Allows for fine-tuning of electronic and steric properties. | Kinases, GPCRs |

| Long Alkyl Chains with Functional Groups | Can access deeper binding pockets and introduce new interactions. | GPCRs |

The Pyridine Ring: Fine-Tuning Potency and Selectivity

Substitutions on the pyridine ring offer a powerful means to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein.

-

Electron-Donating and Withdrawing Groups: The placement of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, cyano) can alter the pKa of the pyridine nitrogen and the overall electron density of the ring system. This, in turn, affects its ability to participate in hydrogen bonding and other non-covalent interactions.

-

Positional Isomerism: The position of substituents on the pyridine ring is critical. For example, a substituent at the 4-position of the pyridine ring may have a drastically different effect on activity compared to the same substituent at the 3- or 5-position due to the specific topology of the target's binding site.

-

Bioisosteric Replacements: Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazole) can lead to significant changes in the SAR profile, highlighting the importance of the pyridine nitrogen's position and the ring's overall electronic character.

The 4-Hydroxyl Group: A Key Interaction Point

The tertiary alcohol at the C4 position is a critical pharmacophoric element, often acting as a hydrogen bond donor or acceptor.

-

Esterification and Etherification: Masking the hydroxyl group through esterification or etherification can modulate the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. However, this often comes at the cost of reduced potency if the hydrogen bonding interaction is crucial for binding.

-

Inversion of Stereochemistry: The stereochemistry at the C4 position can be critical for activity, especially when the target protein has a chiral binding pocket. The R- and S-enantiomers may exhibit significantly different potencies and selectivities.

-

Replacement of the Hydroxyl Group: Replacing the hydroxyl group with other functional groups, such as an amino or fluoro group, can probe the importance of the hydrogen bonding interaction and introduce new binding modalities.

Mechanism of Action: A Focus on Kinase Inhibition

A significant body of research has focused on 4-(pyridin-2-yl)piperidin-4-ol analogs as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.

Many of these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The pyridine ring often forms a key hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain. The piperidinol core serves as a scaffold to position other substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

One of the well-studied pathways targeted by 4-(pyridin-2-yl)piperidin-4-ol analogs is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 4-(pyridin-2-yl)piperidin-4-ol analog.

Quantitative SAR: A Tabular Summary

The following table presents hypothetical, yet representative, SAR data for a series of 4-(pyridin-2-yl)piperidin-4-ol analogs targeting a generic protein kinase. This data illustrates the principles discussed above.

| Analog | N1-Substituent (R1) | Pyridine Substituent (R2) | Kinase Inhibition IC50 (nM) |

| 1 (Parent) | H | H | 5000 |

| 2 | CH3 | H | 2500 |

| 3 | Benzyl | H | 500 |

| 4 | 4-Fluorobenzyl | H | 150 |

| 5 | Benzyl | 4-OCH3 | 300 |

| 6 | Benzyl | 4-Cl | 800 |

| 7 | Benzyl | 5-F | 200 |

Analysis of the Data:

-

N1-Substitution: Moving from the unsubstituted parent compound (1) to N-alkylated (2) and N-benzylated (3) analogs results in a significant increase in potency, highlighting the importance of occupying a hydrophobic pocket in the active site. The introduction of a 4-fluoro substituent on the benzyl ring (4) further enhances activity, likely due to favorable electronic interactions.

-

Pyridine Substitution: Substituents on the pyridine ring have a pronounced effect on activity. An electron-donating methoxy group at the 4-position (5) is well-tolerated, while an electron-withdrawing chloro group at the same position (6) is detrimental. A fluoro group at the 5-position (7) leads to a significant improvement in potency, suggesting a specific favorable interaction in that region of the binding site.

Key Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized 4-(pyridin-2-yl)piperidin-4-ol analogs, a battery of in vitro assays is typically employed.

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: A typical experimental workflow for the development of 4-(pyridin-2-yl)piperidin-4-ol analogs.

Kinase Inhibition Assay (e.g., Akt Kinase)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT), a solution of the recombinant kinase (e.g., Akt1), a solution of the substrate (e.g., a peptide with a phosphorylation site for the kinase), and a solution of ATP.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Setup: In a 96-well plate, add the kinase, the substrate, and the test compound (or DMSO for control).

-